molecular formula C16H19N3O4S B11120788 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B11120788
M. Wt: 349.4 g/mol
InChI Key: MLTZFNQOCBJVNL-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thieno[3,4-c]pyrazole core, and a methylpropanamide moiety

Preparation Methods

The synthesis of N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the final methylpropanamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C16H19N3O4S/c1-10(2)16(20)17-15-13-8-24(21,22)9-14(13)18-19(15)11-4-6-12(23-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,20)

InChI Key

MLTZFNQOCBJVNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC

Origin of Product

United States

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